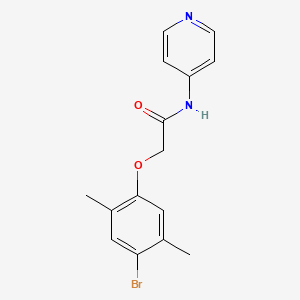![molecular formula C18H18ClN3O4 B3498141 N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3498141.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide
説明
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways.
作用機序
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide inhibits the activity of several kinases involved in cell signaling pathways, including BTK, FLT3, and ITK. BTK is a key enzyme involved in B cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B cell malignancies. FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia, and its inhibition has been shown to be effective in preclinical models of the disease. ITK is a kinase involved in T cell receptor signaling, and its inhibition has been shown to be effective in preclinical models of autoimmune diseases.
Biochemical and Physiological Effects
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of both cancer and immune cells. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has been shown to modulate the tumor microenvironment by reducing the number of immunosuppressive cells and increasing the number of effector T cells. N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has also been shown to reduce inflammation in preclinical models of autoimmune diseases.
実験室実験の利点と制限
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has several advantages as a research tool. It is a potent and selective inhibitor of several kinases, making it a useful tool for studying the role of these kinases in various diseases. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or to inhibit kinases that are not easily accessible. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide. One direction is to further investigate the mechanism of action of N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide and to identify additional kinases that are inhibited by the drug. Another direction is to test N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide in clinical trials to determine its safety and efficacy in humans. N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide may also be tested in combination with other drugs to determine whether it has synergistic effects. Finally, N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide may be modified to improve its pharmacokinetic properties or to increase its potency against specific kinases.
科学的研究の応用
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has been studied extensively in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide inhibits the activity of several kinases, including BTK, FLT3, and ITK. In vivo studies have demonstrated that N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has antitumor activity in various mouse models of lymphoma, leukemia, and solid tumors.
特性
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-12-11-13(5-6-16(12)22(24)25)18(23)20-15-4-2-3-14(19)17(15)21-7-9-26-10-8-21/h2-6,11H,7-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIZFDCSLKHIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-bromo-4,5-dimethylphenyl)-2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3498064.png)
![5-bromo-2-chloro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B3498081.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3498087.png)
![4-tert-butyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3498095.png)
![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B3498105.png)
![4-chloro-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3498119.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3498130.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B3498131.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B3498134.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3498136.png)
![N-{3-chloro-4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3498146.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B3498151.png)
![N-{3-chloro-4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B3498155.png)